molecular formula C11H11BrN2O B2773658 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime CAS No. 866155-78-4

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime

Cat. No.: B2773658
CAS No.: 866155-78-4
M. Wt: 267.126
InChI Key: NAPUTMHXBJYVNI-AUWJEWJLSA-N
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Description

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a bromine atom at the 5-position of the indole ring, an aldehyde group at the 3-position, and an O-ethyloxime group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime typically involves the following steps:

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness: 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is unique due to the combination of the bromine atom, aldehyde group, and O-ethyloxime functionality. This combination imparts distinct reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPUTMHXBJYVNI-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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